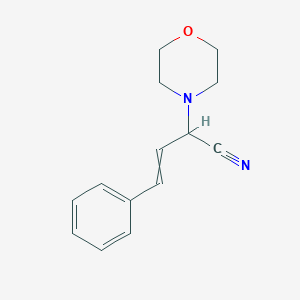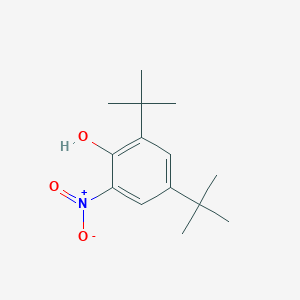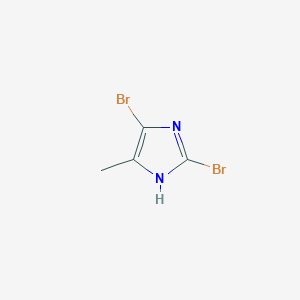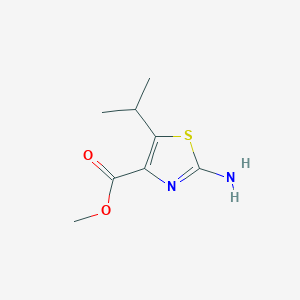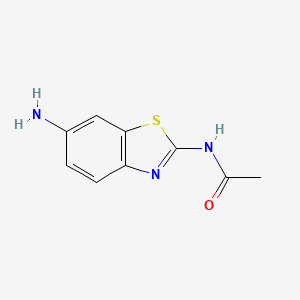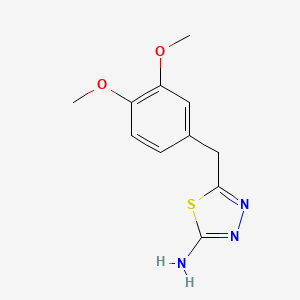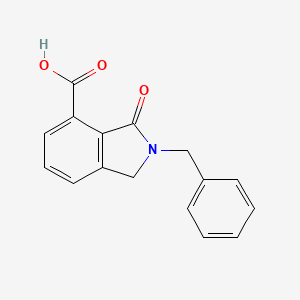![molecular formula C9H16N2O B1298002 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 80808-96-4](/img/structure/B1298002.png)
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of these bicyclic compounds involves multiple steps, starting from readily available precursors. For instance, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane, a related compound, starts from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps . Similarly, the synthesis of 3,7-diacyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives involves the introduction of acyl groups that allow for conformational reorganization under various stimuli . These synthetic routes provide access to a variety of derivatives with potential for further pharmacological exploration.
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. X-ray diffraction and NMR spectroscopy have been used to determine the conformation of these molecules. For example, the crystal structure of 9-(2,4,6-trichlorobenzamido)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride revealed a chair-chair conformation with equatorial N-methyl groups . This conformation is believed to be important for the interaction with biological targets such as the 5-HT3 receptor.
Chemical Reactions Analysis
The reactivity of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives is influenced by their conformation and the presence of functional groups. The bis(dialkylaminoacetyl) derivatives can undergo conformational changes in response to solvent polarity, pH, or complexation with metal ions like LaCl3 . These reactions are significant for the development of stimulus-sensitive liposomal containers and other applications where molecular switches are required.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, thereby affecting their pharmacokinetic profile and suitability for various pharmaceutical formulations. The ability of these compounds to embed into liposomal membranes suggests their potential as modifiers of lipid bilayers, which could be exploited in drug delivery systems .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is used in the formation of 1,3-diazaadamantane derivatives. Heating this compound with hydrobromic acid results in the formation of new compounds containing two 1,3-diazaadamantane moieties. These moieties are connected either directly or through spacers, demonstrating its role in synthesizing complex molecular structures (Kuznetsov et al., 2014).
Stimulus-Sensitive Delivery Systems
This compound serves as a basis for designing molecular switches that stimulate the fast release of water-soluble compounds from liposomal containers. Incorporating it into the liposomal membrane significantly increases permeability under certain conditions, such as a pH decrease, showcasing its potential in developing pH-sensitive agents in nanocontainers (Veremeeva et al., 2021).
Structural and Conformational Studies
Detailed structural and conformational analyses have been conducted on derivatives of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. These studies involve techniques like X-ray diffraction and NMR spectroscopy, providing insights into the molecular geometry and stability of its derivatives in different environments (Gálvez et al., 1985).
Lipid Bilayer Modifiers
Novel derivatives of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized for use as lipid bilayer modifiers. These compounds can undergo conformational reorganization under changes in solvent polarity, pH, or complexation, highlighting their potential in the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2019).
Intramolecular Redox Reactions
The compound has been involved in studies concerning intramolecular redox reactions, illustrating its utility in understanding complex chemical processes. These studies help in elucidating reaction mechanisms and contribute to the broader field of organic chemistry (Vatsadze et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXDAORNOMZREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354301 | |
| Record name | 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
CAS RN |
80808-96-4 | |
| Record name | 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



